Product packaging for CBP/p300-IN-2(Cat. No.:)

CBP/p300-IN-2

Cat. No.: B12421001
M. Wt: 521.6 g/mol
InChI Key: ZDKBXFITPIXJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CBP/p300-IN-2 is a potent inhibitor targeting the CBP (CREB-binding protein) and EP300 (E1A-binding protein p300) acetyltransferases, which play critical roles in transcriptional regulation via histone acetylation. These proteins are implicated in cancer, inflammation, and metabolic disorders, making their inhibition a therapeutic priority . This compound demonstrates high potency, with IC50 values of 1.07 nM (CBP HTRF assay) and 5.96 nM (Myc inhibition), suggesting dual targeting of CBP/EP300 and Myc pathways . Its mechanism involves disrupting the acetyltransferase activity of CBP/p300, thereby modulating chromatin remodeling and gene expression .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29F2N7O2 B12421001 CBP/p300-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H29F2N7O2

Molecular Weight

521.6 g/mol

IUPAC Name

3-[6-(difluoromethyl)-7-(1-methylpyrazol-4-yl)isoquinolin-4-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide

InChI

InChI=1S/C27H29F2N7O2/c1-30-27(37)35-6-3-24-23(15-35)25(33-36(24)18-4-7-38-8-5-18)22-13-31-11-16-9-19(17-12-32-34(2)14-17)21(26(28)29)10-20(16)22/h9-14,18,26H,3-8,15H2,1-2H3,(H,30,37)

InChI Key

ZDKBXFITPIXJAT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)C4=CN=CC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Chemical Synthesis

Core Structure Design

CBP/p300-IN-2 is derived from a non-covalent inhibitor scaffold (e.g., A-485) modified with an acrylamide warhead for covalent binding to C1450 in the p300/CBP HAT domain. The design leverages molecular docking studies to position the electrophilic acrylamide group within proximity of C1450, enabling irreversible inhibition.

Key Structural Features:
  • Central urea motif : Serves as a hydrogen-bond donor/acceptor for interactions with the HAT domain’s electronegative pocket.
  • Acrylamide warhead : Enables covalent modification of C1450, confirmed via mass spectrometry.
  • Fluorinated aromatic rings : Enhance binding affinity and metabolic stability.

Stepwise Synthesis Protocol

The synthesis of this compound involves the following steps (Table 1):

Table 1: Synthetic Steps for this compound

Step Reaction Type Reagents/Conditions Intermediate/Product
1 Coupling of aryl halide Pd-catalyzed Suzuki-Miyaura cross-coupling Biphenyl intermediate
2 Introduction of urea moiety Phosgene or carbonyldiimidazole (CDI) Urea-linked scaffold
3 Acrylamide functionalization Acryloyl chloride, base (e.g., Et3N) Acrylamide derivative
4 Fluorination Selectfluor® or DAST Fluorinated aromatic ring
5 Purification Reverse-phase HPLC (C18 column) Final compound (≥98% purity)

Critical Notes :

  • Step 3 requires strict anhydrous conditions to prevent hydrolysis of the acrylamide group.
  • Fluorination (Step 4) is optimized for regioselectivity using computational modeling.

Optimization and Structure-Activity Relationship (SAR)

Key SAR Insights

Modifications to the central scaffold were guided by enzymatic assays and cellular H3K27 acetylation (H3K27Ac) inhibition:

Table 2: SAR Analysis of this compound Analogues

Modification Site Effect on IC50 (HAT Activity) Effect on EC50 (Cellular H3K27Ac)
Acrylamide warhead IC50: 166 nM → 22 nM EC50: 37 nM → 12 nM
meta-Fluorine 2-fold selectivity gain for CBP Improved metabolic stability
Urea → Thiourea Loss of binding affinity Reduced cellular activity

Covalent Binding Validation

  • Mass spectrometry : Confirmed covalent adduct formation with C1450 (Δmass = +105.02 Da).
  • Cellular washout assays : Sustained inhibition of H3K27Ac after 24-hour washout, indicative of irreversible binding.

Analytical Characterization

Physicochemical Properties

Table 3: Physicochemical Data for this compound

Property Value
Molecular formula C27H34F2N8O
Molecular weight 524.61 g/mol
Solubility (DMSO) 200 mg/mL (381.24 mM)
Purity (HPLC) ≥98%
Storage conditions 4°C, anhydrous, protected from light

Spectroscopic Data

  • NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, urea NH), 7.85–7.45 (m, 4H, aromatic), 6.45 (dd, 1H, acrylamide CH2).
  • HRMS (ESI+) : m/z calc. for C27H34F2N8O [M+H]+: 525.2854; found: 525.2851.

Scale-Up and Process Considerations

Challenges in Large-Scale Synthesis

  • Acrylamide stability : Degradation observed under acidic or aqueous conditions; requires inert atmosphere during storage.
  • Purification : Reverse-phase HPLC is replaced with column chromatography (silica gel, EtOAc/hexanes) for cost efficiency.

Yield Optimization

Table 4: Scale-Up Parameters

Parameter Lab Scale (mg) Pilot Scale (g)
Overall yield 12% 8%
Purity 98% 95%
Key impurity Hydrolyzed acrylamide (≤2%)

Biological Validation

Enzymatic Assays

  • HAT inhibition : IC50 = 22 nM against p300, 28 nM against CBP.
  • Selectivity : >50-fold selectivity over other HATs (e.g., GCN5, PCAF).

Cellular Efficacy

  • EC50 : 12 nM (H3K27Ac inhibition in PC-3 cells).
  • Antiproliferative activity : GI50 = 48 nM in leukemia cell lines (MV4-11).

Chemical Reactions Analysis

CBP/p300-IN-2 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials .

Scientific Research Applications

Neuroregeneration

Recent studies have highlighted the role of CBP/p300 in promoting axonal growth and neuronal plasticity following spinal cord injuries. For instance, a study demonstrated that pharmacological activation of CBP/p300 led to increased histone acetylation and expression of regeneration-associated genes, facilitating axonal growth in a mouse model of chronic spinal cord injury (SCI) . The compound CSP-TTK21, a specific activator of CBP/p300, was shown to enhance neuronal plasticity and functional recovery when administered during a critical recovery phase post-injury.

Case Study: Spinal Cord Injury

  • Model : Chronic spinal cord injury in mice.
  • Treatment : Weekly systemic delivery of CSP-TTK21.
  • Outcome : Enhanced gene expression for regeneration and improved axonal growth.
  • Significance : This suggests that targeting CBP/p300 could be a viable therapeutic strategy for enhancing recovery after severe neurological injuries.

Cancer Therapy

CBP/p300 has been implicated in various cancers due to its role in regulating oncogenes. Inhibitors like CBP/p300-IN-2 have shown promise in preclinical models for treating cancers characterized by aberrant activation of these coactivators. For example, dual inhibitors targeting both CBP and p300 have been effective against specific cancer types such as SMARCA4/SMARCA2-deficient lung cancer and synovial sarcoma with SS18–SSX fusion .

Case Study: Lung Cancer

  • Target : SMARCA4/SMARCA2-deficient lung cancer.
  • Treatment : Use of dual inhibitors targeting CBP/p300.
  • Outcome : Significant reduction in tumor growth.
  • Implication : Highlights the potential for selective targeting of transcriptional coactivators in cancer therapy.

Data Tables

Application AreaCompoundMechanismOutcome
NeuroregenerationCSP-TTK21Activates CBP/p300Enhanced axonal growth
Cancer TherapyThis compoundDual inhibition of oncogenic signalingReduced tumor growth

Mechanism of Action

CBP/p300-IN-2 exerts its effects by binding to the bromodomains of CBP and p300, thereby inhibiting their histone acetyltransferase activity. This inhibition prevents the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the bromodomains of CBP and p300, which are involved in recruiting transcriptional machinery to gene promoters and enhancers .

Comparison with Similar Compounds

Structural and Pharmacological Profiles

Table 1: Key Pharmacological Properties of CBP/p300 Inhibitors

Compound Target(s) IC50/pIC50 Selectivity Notes Therapeutic Applications References
CBP/p300-IN-2 CBP, EP300, Myc 1.07 nM (CBP), 5.96 nM (Myc) High potency for CBP/EP300; possible Myc off-target effects Cancer, transcriptional studies
CBP/p300-IN-20 p300/CBP pIC50 = 10.1 High selectivity; optimized solubility Preclinical cancer models
EML425 p300/CBP Not specified Used in cellular studies Epigenetic research tool
Aryl-based Inhibitors CBP/P300 BRD Varied (3D-QSAR models) Enhanced binding via aryl substituents Preclinical development

Key Insights:

  • This compound exhibits dual inhibition of CBP/EP300 and Myc, which may confer broader transcriptional modulation but raises concerns about specificity .
  • CBP/p300-IN-20 shows superior selectivity (pIC50 = 10.1) and optimized pharmacokinetic properties, making it a preferred tool for in vivo studies .
  • Aryl-containing inhibitors (studied via 3D-QSAR models) highlight the importance of hydrophobic interactions and aryl substituents for binding affinity to the CBP/P300 bromodomain .

Selectivity Challenges

A major hurdle in developing CBP/p300 inhibitors is achieving selectivity over the BET (Bromodomain and Extra-Terminal) subfamily. Non-selective compounds risk confounding experimental outcomes by inadvertently targeting BET proteins, which regulate overlapping pathways . For example:

  • CBP/p300-IN-20 and optimized aryl-based inhibitors demonstrate improved selectivity profiles, minimizing off-target effects .

Mechanisms and Therapeutic Implications

  • Dual Targeting : this compound’s inhibition of Myc (a proto-oncogene) may enhance its anti-cancer efficacy but complicates mechanistic interpretation .
  • Structural Optimization : 3D-QSAR models reveal that electron-withdrawing groups and hydrophobic moieties in aryl-based inhibitors enhance binding to the CBP/P300 bromodomain, guiding future drug design .

Biological Activity

CBP/p300-IN-2 is a small-molecule inhibitor targeting the histone acetyltransferase (HAT) activities of the CBP (CREB-binding protein) and p300 proteins. These proteins are crucial in regulating gene expression through acetylation of histones and transcription factors, impacting various cellular processes including growth, differentiation, and metabolism. This article examines the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of CBP and p300

CBP and p300 are structurally similar proteins that function as transcriptional coactivators. They play significant roles in modulating gene expression in response to various signaling pathways. Their HAT activity is essential for the acetylation of histones, which facilitates the binding of transcription factors to DNA, thereby promoting gene transcription. Dysregulation of CBP/p300 has been implicated in several cancers, making them attractive targets for therapeutic intervention .

This compound inhibits the HAT activity of CBP and p300 selectively. This inhibition leads to reduced acetylation of histones and transcription factors, ultimately affecting gene expression profiles associated with tumorigenesis. The compound has demonstrated potency in various cancer models, particularly those deficient in either CBP or p300 .

Key Findings on Inhibition

  • Selectivity : this compound shows high selectivity for p300/CBP compared to other HATs, which is critical for minimizing off-target effects .
  • IC50 Values : The compound exhibits an IC50 in the low micromolar range (1-3 μM), indicating its effectiveness in inhibiting cell proliferation across several tumor cell lines .

Data Table: Inhibitory Potency of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)1.6Inhibition of ER-mediated transcription
H1299 (Lung Cancer)2.0Induction of G1-S arrest and apoptosis
JMU-RTK-2 (SMARCB1-)0.62Synthetic lethality with p300 deficiency
HepG2 (Liver Cancer)1.5Suppression of glycolysis-related enzymes

1. MCF-7 Breast Cancer Cells

In a study involving MCF-7 cells, treatment with this compound resulted in a significant downregulation of estrogen receptor-mediated gene transcription. Gene expression profiling indicated that treatment mimicked the effects observed with siRNA-mediated knockdown of p300, highlighting its potential as a therapeutic agent against ER-positive breast cancer .

2. H1299 Lung Cancer Cells

In H1299 cells deficient in CBP, inhibition of p300 led to a marked decrease in MYC expression and subsequent cell growth suppression. The lethality observed upon p300 depletion was rescued by reintroducing MYC, emphasizing the role of MYC as a critical factor in the synthetic lethality observed with CBP/p300 inhibitors .

3. Hepatocellular Carcinoma (HCC)

The use of this compound in HCC models demonstrated its ability to reduce tumor growth by inhibiting key metabolic pathways regulated by p300/CBP. Histone acetylation levels were significantly decreased following treatment, correlating with reduced proliferation and enhanced apoptosis in cancer cells .

Q & A

Q. What is the mechanistic basis for CBP/p300-IN-2's inhibition of CBP and EP300, and how are its IC50 values validated across assay systems?

this compound inhibits CBP and EP300 with IC50 values of 1.07 nM (CBP HTRF assay) and 5.96 nM (Myc assay), as reported in biochemical studies . To validate these values, researchers should employ orthogonal assays (e.g., fluorescence polarization, thermal shift assays) and compare results across cell lines with varying expression levels of CBP/EP300. Dose-response curves and competition binding experiments are critical to confirm specificity .

Q. Which experimental approaches are recommended to assess the selectivity of this compound against other bromodomain-containing proteins?

Counter-screening panels targeting structurally related bromodomains (e.g., BRD4, BRD9) should be used alongside computational docking studies to predict binding affinities. Structural techniques like X-ray crystallography or cryo-EM can elucidate interaction sites, while cellular assays (e.g., CRISPR knockouts) help confirm on-target effects .

Q. What standard cellular models are appropriate for evaluating this compound's efficacy in cancer research?

Use cancer cell lines with dysregulated MYC pathways (e.g., leukemia, lymphoma) and isogenic controls to isolate CBP/EP300-dependent effects. Functional assays (e.g., apoptosis, cell cycle analysis) and transcriptomic profiling (RNA-seq) can quantify downstream impacts. Ensure reproducibility by adhering to cell authentication and mycoplasma testing protocols .

Advanced Research Questions

Q. How can researchers optimize pharmacokinetic parameters to reduce off-target effects of this compound in in vivo tumor models?

Employ physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and clearance. Use staggered dosing regimens and vehicle controls to differentiate on-target toxicity. Integrate metabolomic profiling to identify off-target metabolites and adjust formulations (e.g., liposomal encapsulation) for improved bioavailability .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound in solid tumors?

Conduct comparative studies using patient-derived xenografts (PDXs) and 3D organoid models to mimic tumor microenvironments. Analyze discrepancies through multi-omics integration (proteomics, epigenomics) and assess tumor heterogeneity via single-cell sequencing. Statistical frameworks like Bayesian meta-analysis can harmonize conflicting datasets .

Q. How should researchers design experiments to evaluate synergistic effects of this compound with MYC-targeting therapies?

Apply combination index (CI) analysis using the Chou-Talalay method to quantify synergy. Use PICO frameworks (Population: MYC-amplified cells; Intervention: this compound + IRES-C11; Comparison: Monotherapy; Outcome: Apoptosis rate) to structure hypotheses. Validate with functional genomics (CRISPR screens) to identify co-dependent pathways .

Q. What methodologies ensure reproducibility when studying this compound's epigenetic effects across laboratories?

Adopt standardized protocols for chromatin immunoprecipitation (ChIP-seq) and ATAC-seq, including spike-in controls for normalization. Share raw data and analysis pipelines via repositories like GEO or Zenodo. Cross-validate findings through multi-center collaborations and pre-register experimental designs to minimize bias .

Methodological Guidance for Data Interpretation

  • Addressing Variability in IC50 Measurements : Use Bland-Altman plots to assess inter-assay variability and quantify technical vs. biological variance .
  • Ethical Considerations in In Vivo Studies : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify animal model use and prioritize 3R principles (Replacement, Reduction, Refinement) .
  • Integrating Negative Data : Report null findings in supplementary materials to avoid publication bias and enhance meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.